molecular formula C10H7F3O B12081648 1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene

1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene

Katalognummer: B12081648
Molekulargewicht: 200.16 g/mol
InChI-Schlüssel: XLPSQJGJKTVIOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene: is an organic compound that features a benzene ring substituted with an ethynyl group at the first position and a 2,2,2-trifluoroethoxy group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethynylbenzene and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Catalysts: Palladium catalysts, such as palladium acetate, are often used to facilitate the coupling reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene depends on its specific application. For example, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    1-Ethynyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

Uniqueness

1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C10H7F3O

Molekulargewicht

200.16 g/mol

IUPAC-Name

1-ethynyl-4-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C10H7F3O/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h1,3-6H,7H2

InChI-Schlüssel

XLPSQJGJKTVIOC-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.